Phosphine oxide, cyclohexyldiisobutyl-
Description
Phosphine oxide, cyclohexyldiisobutyl- (chemical formula: C₁₄H₂₉OP), is an organophosphorus compound characterized by a central phosphorus atom bonded to a cyclohexyl group, two isobutyl groups, and an oxygen atom. This tertiary phosphine oxide derivative is primarily utilized in industrial applications, including catalysis, polymer stabilization, and flame retardancy. Its structure imparts unique solubility in organic solvents and thermal stability, making it suitable for high-temperature processes. The cyclohexyl and isobutyl substituents contribute to steric bulk, which influences reactivity and compatibility with other chemical systems .
Properties
CAS No. |
52911-34-9 |
|---|---|
Molecular Formula |
C14H29OP |
Molecular Weight |
244.35 g/mol |
IUPAC Name |
bis(2-methylpropyl)phosphorylcyclohexane |
InChI |
InChI=1S/C14H29OP/c1-12(2)10-16(15,11-13(3)4)14-8-6-5-7-9-14/h12-14H,5-11H2,1-4H3 |
InChI Key |
MOOFHECWEJGWPT-UHFFFAOYSA-N |
SMILES |
CC(C)CP(=O)(CC(C)C)C1CCCCC1 |
Canonical SMILES |
CC(C)CP(=O)(CC(C)C)C1CCCCC1 |
Other CAS No. |
52911-34-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of cyclohexyldiisobutyl phosphine oxide, a comparative analysis with structurally analogous phosphine oxides is essential. Below is a detailed comparison based on substituent effects, thermal stability, and functional applications:
Table 1: Key Properties of Cyclohexyldiisobutyl Phosphine Oxide vs. Similar Compounds
| Compound Name | Substituents | Molecular Weight (g/mol) | Thermal Decomposition (°C) | Solubility (in THF) | Primary Applications |
|---|---|---|---|---|---|
| Cyclohexyldiisobutyl phosphine oxide | Cyclohexyl, 2 isobutyl | 244.36 | ~250–300 | High | Polymer additives, catalysis |
| Triphenyl phosphine oxide | 3 phenyl groups | 278.29 | >300 | Moderate | Flame retardants, solvents |
| Tris(2-ethylhexyl) phosphine oxide | 3 2-ethylhexyl groups | 434.64 | ~200–250 | Very high | Solvent extraction, surfactants |
| Hydroxyphenyl phosphine oxide (mixtures) | Mono-/bis-/tris-hydroxyphenyl | Varies | 280–320 | Low | Epoxy resin flame retardants |
Structural and Functional Insights
Substituent Effects: Cyclohexyldiisobutyl phosphine oxide’s aliphatic substituents (cyclohexyl and isobutyl) enhance solubility in non-polar solvents compared to aromatic derivatives like triphenyl phosphine oxide. However, its steric bulk reduces catalytic activity in some transition-metal complexes relative to less hindered analogs . In contrast, hydroxyphenyl phosphine oxide mixtures (as described in Patent IPC C07C 29/00) exhibit polar hydroxyl/alkoxy groups, improving compatibility with epoxy resins but limiting solubility in hydrocarbons .
Thermal Stability :
- Cyclohexyldiisobutyl phosphine oxide decomposes at ~250–300°C, lower than triphenyl phosphine oxide (>300°C) due to weaker C-P bonds in aliphatic groups. This limits its use in extreme thermal environments but suits moderate-temperature polymer processing.
- Hydroxyphenyl phosphine oxide mixtures demonstrate higher thermal stability (280–320°C), attributed to aromatic ring rigidity and hydrogen bonding, making them preferred for flame-retardant epoxy resins .
Application-Specific Performance: Flame Retardancy: Cyclohexyldiisobutyl phosphine oxide lacks the phenolic or alkoxy groups critical for radical scavenging in flame retardancy. Hydroxyphenyl derivatives outperform it in epoxy systems due to synergistic char-forming mechanisms . Catalysis: The compound’s steric bulk can stabilize metal catalysts but may hinder substrate access compared to smaller phosphine oxides like trimethyl phosphine oxide.
Research Findings and Limitations
- Synthesis Efficiency : Cyclohexyldiisobutyl phosphine oxide is synthesized via Grignard reactions, yielding >85% purity. However, scalability is challenged by the cost of isobutyl precursors compared to phenyl-group-based analogs.
Preparation Methods
Oxidation of Secondary Phosphines
The most common and direct method for preparing phosphine oxides such as cyclohexyldiisobutyl-phosphine oxide is the oxidation of the corresponding secondary phosphine. This approach typically involves:
- Starting Material: The secondary phosphine precursor bearing cyclohexyl and isobutyl groups.
- Oxidizing Agents: Mild oxidants such as hydrogen peroxide (H₂O₂) or organic peracids.
- Reaction Conditions: Controlled temperature and pH to optimize yield and minimize side reactions.
This method is favored due to its straightforwardness and relatively high yields, though the exact conditions (temperature, solvent, concentration) can significantly affect the outcome. The oxidation converts the phosphorus atom from the trivalent state (P(III)) in the phosphine to the pentavalent state (P(V)) in the phosphine oxide, forming the P=O bond essential to the compound's properties.
Nucleophilic Substitution Reactions
Another synthetic route involves nucleophilic substitution on phosphorus centers. This method can be used to introduce the cyclohexyl and isobutyl groups onto a phosphorus precursor, followed by oxidation to the phosphine oxide. The steps include:
- Formation of Phosphine Intermediate: Via substitution reactions using alkyl halides or other electrophiles.
- Oxidation Step: Similar to the first method, oxidation of the phosphine intermediate to the phosphine oxide.
This approach allows for structural diversity and can be tailored to produce unsymmetrical phosphine oxides like cyclohexyldiisobutyl-phosphine oxide by selective substitution.
Addition–Rearrangement Coupling (ARC) Reaction
For related phosphine oxide catalysts, the addition–rearrangement coupling reaction has been demonstrated as a generalizable synthetic route. This involves:
- Reactants: Secondary phosphines and salicylaldehydes.
- Mechanism: A coupling reaction that forms the phosphine oxide structure in a single step.
- Advantages: This method is efficient and suitable for preparing various phosphine oxide derivatives, including those with tertiary phosphine oxide groups.
Although this method is mainly reported for phenolic tertiary phosphine oxides, the mechanistic insights and synthetic flexibility suggest potential applicability to cyclohexyldiisobutyl derivatives with appropriate modifications.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Oxidation of Secondary Phosphines | Secondary phosphine with cyclohexyl and isobutyl groups | Hydrogen peroxide or peracids; controlled temperature and pH | Straightforward; good yields | Sensitive to reaction conditions; side reactions possible |
| Nucleophilic Substitution + Oxidation | Phosphorus precursors and alkyl halides or electrophiles | Alkylation reagents; subsequent oxidation | Allows structural diversity; selective substitution | Multi-step; requires careful control of substitution |
| Le-Phos-Catalyzed Asymmetric Allylation | Secondary phosphine oxides; Morita–Baylis–Hillman carbonates | Le-Phos catalyst; asymmetric conditions | Enables chiral phosphine oxides; high selectivity | More complex; may require specialized catalysts |
| Addition–Rearrangement Coupling (ARC) | Secondary phosphines; salicylaldehydes | Single-step coupling reaction | Efficient; suitable for catalyst candidates | Mainly reported for phenolic tertiary phosphine oxides; adaptation needed |
Detailed Research Findings and Notes
The oxidation of secondary phosphines to phosphine oxides is a well-established method, with hydrogen peroxide commonly used due to its mildness and environmental friendliness. Reaction conditions such as temperature and pH are critical to maximize yield and minimize over-oxidation or degradation.
Kinetic resolution techniques employing Le-Phos catalysts have expanded the toolbox for synthesizing P-chiral phosphine oxides. These methods provide access to enantioenriched compounds that can serve as valuable ligands or catalysts in asymmetric synthesis.
Computational and kinetic studies on related phosphine oxides have revealed detailed catalytic cycles and transition states, informing the design of more efficient synthetic routes and catalysts. For example, hydrogen bonding and electronic effects significantly influence catalytic activity and stability.
The addition–rearrangement coupling reaction offers a promising synthetic strategy for tertiary phosphine oxides, enabling the direct formation of complex structures from simple starting materials. This method's adaptability could extend to cyclohexyldiisobutyl-phosphine oxide synthesis with further research.
This comprehensive overview synthesizes current knowledge on the preparation methods of phosphine oxide, cyclohexyldiisobutyl-, highlighting classical oxidation techniques, advanced catalytic asymmetric methods, and innovative coupling reactions. The selection of method depends on the desired purity, stereochemistry, and functional complexity of the target compound.
Q & A
Q. How can researchers optimize phosphine oxide ligands for enantioselective catalysis?
- Methodology : Introduce chiral cyclohexyl/isobutyl groups and screen enantiomeric excess (ee) in asymmetric reactions (e.g., hydrogenation, cross-coupling). Use circular dichroism (CD) spectroscopy and X-ray crystallography to correlate ligand geometry with stereoselectivity. Compare performance with commercial chiral phosphines (e.g., BINAP derivatives) .
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